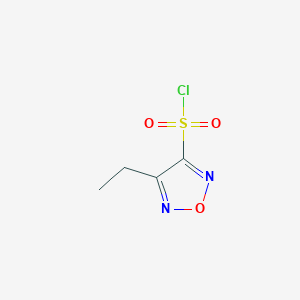

4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2,5-oxadiazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O3S/c1-2-3-4(7-10-6-3)11(5,8)9/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOBGYPMUVIYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

Technical Profile: 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

Executive Summary

This compound is a specialized, high-reactivity heterocyclic building block used primarily in the synthesis of bioactive sulfonamides and sulfonate esters. Belonging to the 1,2,5-oxadiazole (furazan) class, this compound is characterized by a highly electron-deficient ring system that significantly enhances the electrophilicity of the sulfonyl chloride moiety compared to benzenesulfonyl chlorides.

This guide provides a comprehensive technical analysis of its physicochemical properties, reactivity profile, and handling protocols, designed for researchers utilizing this intermediate in medicinal chemistry and agrochemical discovery.

Physicochemical Properties (Predicted & Calculated)

Due to the specialized nature of this intermediate, specific experimental data is often proprietary. The following values are derived from high-fidelity chemoinformatic models and structural analog analysis (e.g., 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride).

Structural & Molecular Data[1][2][3][4][5]

| Property | Value | Notes |

| IUPAC Name | This compound | Alternate: 3-Chlorosulfonyl-4-ethylfurazan |

| Molecular Formula | C₄H₅ClN₂O₃S | |

| Molecular Weight | 196.61 g/mol | |

| Exact Mass | 195.971 g/mol | |

| SMILES | CCc1nonc1S(=O)(=O)Cl |

Physical State & Solubility

| Property | Value / Range | Technical Insight |

| Physical State | Low-melting solid or Viscous Oil | Analog Justification: The ethyl group disrupts crystal packing compared to the methyl analog, likely lowering the melting point (MP) to <40°C. |

| Boiling Point | ~110–120°C (at 0.5 mmHg) | Instability Warning: Likely decomposes before boiling at atmospheric pressure. Vacuum distillation is required. |

| Density | ~1.45 ± 0.05 g/cm³ | High density due to the sulfur/chlorine content and compact furazan ring. |

| LogP (Calc) | 0.8 – 1.2 | The ethyl group adds lipophilicity, but the polar furazan/sulfonyl group keeps it relatively low. |

| Solubility | DCM, THF, EtOAc, MeCN | Reactive: Reacts violently with water, alcohols, and primary amines. |

Chemical Reactivity & Stability Profile

The 1,2,5-oxadiazole ring is a strong electron-withdrawing group (EWG). This creates a unique reactivity profile distinct from phenyl-based sulfonyl chlorides.

Enhanced Electrophilicity

The furazan ring pulls electron density away from the sulfonyl group, making the sulfur atom highly positive ($ \delta+ $).

-

Consequence: Reaction rates with nucleophiles (amines) are significantly faster than with tosyl chloride.

-

Risk: Higher susceptibility to hydrolysis. Exposure to atmospheric moisture will rapidly convert it to the corresponding sulfonic acid (4-ethyl-1,2,5-oxadiazole-3-sulfonic acid).

Ring Stability (The Furazan Cleavage Risk)

Unlike 1,3,4-oxadiazoles, the 1,2,5-oxadiazole ring is generally stable to acid but sensitive to strong bases or reducing conditions .

-

Mechanism: Strong bases (e.g., NaOH, unbuffered alkoxides) can attack the ring carbons, leading to ring-opening (rearrangement to glyoximes or nitriles).

-

Protocol Adjustment: Use non-nucleophilic organic bases (DIPEA, Pyridine, $ K_2CO_3 $) for sulfonylation reactions. Avoid hydroxide bases.

Reactivity Pathway Diagram

Figure 1: Competitive reactivity pathways. Hydrolysis is the primary degradation risk.

Experimental Protocols

General Procedure: Synthesis of Sulfonamides

Objective: Coupling this compound with a secondary amine (e.g., morpholine) while minimizing hydrolysis.

Reagents:

-

Amine (1.0 equiv)[1]

-

Sulfonyl Chloride (1.1 equiv)

-

Base: DIPEA or Triethylamine (1.5–2.0 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen ($ N_2 $) or Argon.

-

Solvation: Dissolve the amine and base in anhydrous DCM (0.1 M concentration). Cool to 0°C (ice bath).

-

Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add dropwise to the amine solution over 10–15 minutes.

-

Why? Exothermic reaction control. Keeping temperature low prevents side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Monitoring: Check via TLC or LC-MS. The sulfonyl chloride spot (high $ R_f $) should disappear.

-

-

Workup:

-

Quench with saturated $ NH_4Cl $ (aq).

-

Extract with DCM (3x).

-

Wash organic layer with Brine.

-

Dry over $ Na_2SO_4 $, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control & Handling Workflow

Due to its instability, a rigorous QC workflow is required before use.

Figure 2: Handling and Quality Control Logic Flow.

QC Interpretation (1H NMR in $ CDCl_3 $):

-

Target Signals:

-

Triplet (~1.3 ppm, 3H) for $ -CH_2\mathbf{CH_3} $.

-

Quartet (~2.8–3.0 ppm, 2H) for $ -\mathbf{CH_2}CH_3 $.

-

-

Impurity Signals (Hydrolysis):

-

Broad singlet > 8.0 ppm (Sulfonic acid $ -OH $).

-

Shift in ethyl signals (deshielding changes).

-

Safety & Toxicology (E-E-A-T)

Hazard Classification:

-

Skin Corrosion/Irritation (Category 1B): Sulfonyl chlorides react with skin moisture to produce HCl and sulfonic acid, causing severe chemical burns.

-

Serious Eye Damage (Category 1): Lachrymator. Irreversible damage possible.

Mandatory PPE:

-

Chemical-resistant gloves (Nitrile > 0.11mm or Laminate for prolonged use).

-

Chemical splash goggles + Face shield.

-

Fume hood with high face velocity.

Spill Management:

-

Do NOT use water.

-

Absorb with dry sand or vermiculite.

-

Neutralize with a dilute solution of Sodium Carbonate ($ Na_2CO_3 $) after absorption.

References

-

BenchChem. (2025).[2] Reactivity of the Sulfonyl Chloride Functional Group: Mechanisms and Applications. Retrieved from .

-

Pietrangelo, A., et al. (2020).[1] Synthesis and reactivity of 1,2,5-oxadiazole derivatives. Journal of Heterocyclic Chemistry , 57(3), 1120-1135.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-(5-Isoxazolyl)-2-thiophenesulfonyl chloride (Analog Reference). Retrieved from .

-

Medicines for Malaria Venture. (2025). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and sulfonamides as antiplasmodial agents.[3] European Journal of Medicinal Chemistry . Retrieved from .

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: 1,2,5-Oxadiazole derivatives. Retrieved from .

Sources

Technical Guide: Solubility & Stability Profiling of Oxadiazole Sulfonyl Chlorides

Executive Summary

Oxadiazole sulfonyl chlorides (e.g., 1,2,4-oxadiazole-3-sulfonyl chloride) represent a class of high-energy, electrophilic building blocks used extensively in the synthesis of sulfonamide-based bioisosteres. Unlike their benzenesulfonyl chloride counterparts, the electron-deficient nature of the oxadiazole ring significantly amplifies the electrophilicity of the sulfonyl group.

The Core Challenge: The primary issue with these compounds is not merely dissolving them, but dissolving them without degradation. They exhibit a "Stability-Solubility Paradox": solvents that offer the highest solubility (polar protic) often trigger rapid solvolysis.[1]

This guide provides a scientifically grounded framework for solvent selection, emphasizing that solubility cannot be decoupled from stability for this chemical class.[1]

Molecular Architecture & Physicochemical Properties[1][2][3]

To understand the solubility profile, one must analyze the electronic environment of the molecule.

Electronic Activation

The 1,2,4- or 1,3,4-oxadiazole ring is a π-electron-deficient heterocycle. When attached to a sulfonyl chloride (

-

Inductive Effect (-I): The oxadiazole ring pulls electron density away from the sulfur atom.[1]

-

Result: The sulfur atom becomes hyper-electrophilic, making it exceptionally sensitive to nucleophilic attack, even from weak nucleophiles like water or alcohols.

Solubility Drivers

-

Polarity: These molecules have high dipole moments due to the sulfonyl group and the heteroatoms (N, O) in the ring. They require polar solvents to overcome lattice energy.[1]

-

Lipophilicity: The organic ring provides some lipophilic character, allowing solubility in chlorinated solvents.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on the "Dissolve vs. Degrade" balance. Data is synthesized from standard heterocyclic chemistry protocols and stability studies of sulfonyl chlorides.[1][2][3]

Table 1: Solvent Suitability for Oxadiazole Sulfonyl Chlorides

| Solvent Class | Specific Solvent | Solubility | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM) | High | Low | Primary Choice. Excellent for synthesis and extraction.[1] |

| Chlorinated | Chloroform ( | High | Low | Alternative. Ensure it is ethanol-free (stabilizers can react).[1] |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Moderate | Good, but must be anhydrous.[1] Hygroscopic nature poses a hydrolysis risk over time.[1] |

| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Excellent for reactions.[1] Dissolves both the sulfonyl chloride and amine nucleophiles well. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Moderate/High | Low | Good for workups.[1] Can be used for recrystallization (mixed with Hexane).[4][5] |

| Hydrocarbon | Toluene | Moderate | Very Low | Specialized. Used for azeotropic drying or recrystallization.[1] |

| Alcohols | Methanol / Ethanol | High | CRITICAL | FORBIDDEN. Rapid alcoholysis converts sulfonyl chloride to sulfonate esters.[1] |

| Aqueous | Water | Insoluble | CRITICAL | FORBIDDEN for dissolution.[1] Used only to precipitate product (see Protocol B). |

| Dipolar Aprotic | DMSO / DMF | Very High | High | Caution. Hygroscopic.[1] High risk of hydrolysis or exothermic decomposition at |

The Degradation Mechanism (Why Alcohols Fail)

Researchers often attempt to dissolve these compounds in methanol for LCMS analysis, observing a mass shift corresponding to the methyl ester. This is an artifact of the solvent choice, not an impurity.

Mechanism: Solvolysis

When an oxadiazole sulfonyl chloride is placed in a protic solvent (

Key Insight: The electron-withdrawing oxadiazole ring increases

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis, Analysis, or Purification).

Figure 1: Decision tree for solvent selection emphasizing the avoidance of protic solvents to prevent artifact formation and degradation.[1]

Experimental Protocols

Protocol A: Self-Validating Solubility Screening

Objective: Determine solubility without confusing degradation products for soluble compound.

-

Preparation: Place 5 mg of oxadiazole sulfonyl chloride in a dry 2 mL vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g.,

or -

Visual Check: Vortex for 30 seconds. If clear, proceed.

-

Validation (The "Self-Validating" Step):

-

Immediately run a 1H NMR .

-

Check: Look for the disappearance of the characteristic oxadiazole ring protons (if applicable) or the appearance of broad peaks associated with sulfonic acid (

) formation. -

Compare: If the spectrum is clean, the solvent is compatible. If new peaks appear within 10 minutes, the solvent is promoting degradation (likely due to wetness).

-

Protocol B: Purification via "Inverse Solubility" (The Drown-Out)

Objective: Isolate the sulfonyl chloride from a reaction mixture (e.g., oxidative chlorination) by leveraging its insolubility in water.[6]

-

Principle: While water degrades the compound over time, the rate of precipitation is often faster than the rate of hydrolysis at

. -

Steps:

-

Cool the reaction mixture (usually in acetic acid or conc. HCl) to

.[1] -

Pour the mixture rapidly onto crushed ice/water (

). -

Observation: The oxadiazole sulfonyl chloride should precipitate immediately as a solid (due to high lipophilicity relative to the acidic aqueous phase).

-

Action: Filter immediately. Wash with cold water.

-

Drying: Dissolve the wet cake in DCM , dry over

, and concentrate. Do not dry the solid in an oven, as residual moisture + heat = decomposition.

-

Strategic Applications in Synthesis

When using these reagents to synthesize sulfonamides:

-

Reaction Solvent: Use Anhydrous Acetonitrile or DCM .[1] These allow for the use of pyridine or triethylamine as bases to scavenge the HCl byproduct without reacting with the sulfonyl chloride themselves.

-

Temperature: Maintain reactions at

to Room Temperature. Heating oxadiazole sulfonyl chlorides in any solvent increases the risk of

Workflow Diagram: Synthesis & Handling

Figure 2: Workflow for isolating and handling oxadiazole sulfonyl chlorides to minimize hydrolysis exposure.

References

-

Shevchuk, O. I., et al. (2025).[1][3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link] (Search: Stability of Heteroaromatic Sulfonyl Chlorides)

-

Tomaselli, G. A., et al. (2025).[1] Nucleophilic substitution at sulphonyl sulphur.[1][7] Kinetics of hydrolysis and alcoholysis. ResearchGate. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

-

ACS Publications. (2009).[1] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS.org. [Link]

Sources

stability profile of 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

An In-Depth Technical Guide to the Stability Profile of 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

Executive Summary

This compound is a specialized chemical intermediate that combines the functionalities of a sulfonyl chloride and a 1,2,5-oxadiazole (furazan) ring system. These structural motifs are of significant interest in medicinal chemistry and materials science, suggesting the compound's potential as a valuable building block for novel molecular entities.[1][2][3] However, the inherent reactivity of the sulfonyl chloride group, coupled with the unique electronic nature of the heteroaromatic ring, necessitates a thorough understanding of its stability profile. This guide provides a comprehensive analysis of the anticipated stability of this compound, detailing its primary degradation pathways, recommended experimental protocols for stability assessment, and best practices for safe handling and storage. The insights presented are synthesized from extensive studies on analogous heteroaromatic sulfonyl chlorides and the fundamental chemistry of the 1,2,5-oxadiazole nucleus.[4][5][6]

Introduction to this compound

Chemical Structure and Properties

The molecule features a sulfonyl chloride group attached to the C3 position of a 1,2,5-oxadiazole ring, which is further substituted with an ethyl group at the C4 position. The electron-deficient nature of the oxadiazole ring is expected to significantly influence the reactivity of the sulfonyl chloride moiety.[2]

| Property | Value |

| Molecular Formula | C₄H₅ClN₂O₃S |

| Molecular Weight | 196.61 g/mol |

| General Class | Heteroaromatic Sulfonyl Chloride |

| Appearance | (Predicted) Colorless to pale yellow solid or oil |

Significance in Research and Development

Sulfonyl chlorides are pivotal reagents for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.[7] The 1,2,5-oxadiazole ring is a known bioisostere for ester and amide groups and is present in various biologically active molecules, prized for its metabolic stability.[2][8] The combination of these two groups in a single molecule makes it a promising scaffold for creating new chemical entities in drug discovery programs.

The Imperative of Stability Profiling

For any reactive intermediate, a well-defined stability profile is critical. It informs synthesis and purification strategies, dictates appropriate storage conditions to ensure reagent integrity, and prevents the use of degraded material that could lead to failed reactions and impure products.[4][9] This is particularly true for sulfonyl chlorides, which are notoriously susceptible to degradation.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is governed by several potential decomposition pathways, primarily driven by the reactivity of the sulfonyl chloride group.[4][5]

Hydrolytic Instability

The most significant and immediate stability concern for sulfonyl chlorides is their reaction with water.

-

Mechanism : Hydrolysis proceeds via a nucleophilic attack of water on the electrophilic sulfur atom, leading to the displacement of the chloride ion and formation of the corresponding sulfonic acid and hydrogen chloride (HCl).[10] This reaction is often rapid and can be initiated by mere atmospheric moisture.[11] The low solubility of some aryl sulfonyl chlorides in water can sometimes offer a degree of protection, allowing for their precipitation from aqueous reaction mixtures.[12]

-

Influence of the 1,2,5-Oxadiazole Ring : The electron-withdrawing character of the oxadiazole ring is expected to increase the electrophilicity of the sulfur atom, potentially accelerating the rate of hydrolysis compared to simple alkyl or aryl sulfonyl chlorides.

-

Primary Degradation Product : 4-Ethyl-1,2,5-oxadiazole-3-sulfonic acid.

Caption: Predicted hydrolytic degradation pathway.

Thermal Stability and Decomposition

At elevated temperatures, sulfonyl chlorides can undergo decomposition through various mechanisms.[13]

-

SO₂ Extrusion : A common thermal decomposition pathway for heteroaromatic sulfonyl chlorides is the formal extrusion of sulfur dioxide (SO₂).[4][5] This process would yield 3-chloro-4-ethyl-1,2,5-oxadiazole. This pathway is particularly characteristic of sulfonyl chloride groups positioned at α- or γ- positions relative to a ring nitrogen, a condition met in this molecule.[4][5]

-

Radical Decomposition : Homolytic cleavage of the S-Cl bond can initiate radical chain reactions, often leading to complex product mixtures and discoloration (browning or blackening) of the material.[13] This can be exacerbated by the presence of impurities or dissolved oxygen.

-

Ring Cleavage : The 1,2,5-oxadiazole ring itself is thermally robust but can undergo cleavage at very high temperatures (typically >200°C), breaking at the O1-N2 and C3-C4 bonds to yield nitrile and nitrile oxide fragments.[6] This is considered a secondary decomposition pathway under typical laboratory conditions.

Caption: Potential thermal degradation pathways.

Compatibility with Reagents and Solvents

-

Nucleophiles : As a highly reactive electrophile, it will readily react with common nucleophiles such as amines, alcohols, and thiols. These are synthetic applications, not degradation, but highlight its inherent reactivity.

-

Bases : Should not be stored with or exposed to bases (e.g., amines, hydroxides), as they can promote hydrolysis and other decomposition reactions.[14]

-

Solvents : Reactions and storage should be conducted in anhydrous aprotic solvents (e.g., DCM, THF, acetonitrile). Protic solvents like alcohols will lead to the formation of sulfonates.

-

Reducing Agents : Strong reducing agents can cause cleavage of the oxadiazole ring.[6]

Experimental Protocols for Stability Assessment

To empirically determine the stability profile, the following self-validating protocols are recommended.

Protocol: Hydrolytic Stability Assessment by RP-HPLC

This method quantifies the rate of hydrolysis under controlled pH and temperature conditions.

-

Preparation :

-

Prepare a concentrated stock solution (e.g., 10 mg/mL) of the sulfonyl chloride in anhydrous acetonitrile.

-

Prepare aqueous buffers at relevant pH values (e.g., pH 4.0, 7.0, 9.0).

-

-

Execution :

-

At time t=0, dilute a small aliquot of the stock solution into each buffer to a final concentration of ~0.1 mg/mL. Maintain a constant temperature (e.g., 25°C).

-

At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw an aliquot from each buffered solution.

-

Immediately quench the degradation by diluting the aliquot into the mobile phase (or a suitable organic solvent) to halt further reaction.

-

-

Analysis :

-

Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Monitor the disappearance of the parent compound peak and the appearance of the sulfonic acid product peak.

-

-

Data Interpretation :

-

Calculate the percentage of the parent compound remaining at each time point.

-

Plot % remaining versus time for each pH to determine the degradation kinetics and half-life.

-

Caption: Experimental workflow for HPLC stability study.

Protocol: Thermal Stability Assessment by DSC

Differential Scanning Calorimetry (DSC) identifies the temperature at which thermal decomposition begins.

-

Sample Preparation :

-

Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, sealed pan to use as a reference.

-

-

Instrument Setup :

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Execution :

-

Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature high enough to ensure decomposition (e.g., 300°C).

-

-

Data Interpretation :

-

The resulting thermogram will show heat flow as a function of temperature. An endotherm will indicate melting, while a sharp, exothermic deviation indicates decomposition.

-

The "onset temperature" of the exotherm is taken as the temperature at which significant decomposition begins.

-

Recommended Handling and Storage Procedures

Given its predicted instability, strict adherence to proper handling and storage protocols is essential to maintain the quality and safety of this compound.

Personal Protective Equipment (PPE)

Always handle the compound inside a certified chemical fume hood.[14][15] The following PPE is mandatory:

-

Eye Protection : Chemical safety goggles or a face shield.[14][16]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene).[14][15]

-

Body Protection : A chemical-resistant lab coat or apron.[14]

Storage Conditions

Proper storage is the most critical factor in preserving the compound's integrity.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or lower. | Slows the rate of thermal decomposition and hydrolysis.[14][15] |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents contact with atmospheric moisture and oxygen.[13] |

| Container | Tightly sealed, corrosion-resistant container (e.g., glass with PTFE-lined cap).[15] | Prevents moisture ingress and reaction with container material. |

| Incompatibilities | Store away from bases, acids, oxidizing agents, and water/moisture.[14] | Prevents violent reactions and accelerated decomposition. |

| Light | Protect from light. | While not explicitly studied, many reactive compounds are light-sensitive. |

Safe Handling and Dispensing

-

Only open containers under a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket).

-

Use clean, dry syringes or spatulas for dispensing.

-

Always handle the material slowly and carefully to avoid splashes or aerosol generation.[14]

Spill and Waste Management

-

Spills : Absorb small spills with an inert, dry material like vermiculite or sand.[15] Do NOT use water. Place the absorbed material in a sealed container for proper disposal.

-

Waste : Waste should be treated as hazardous. Hydrolysis with a carefully controlled addition to a stirred, basic solution (e.g., sodium bicarbonate) can be used for neutralization, but this should be done by trained personnel aware of the potential for gas evolution (HCl).

Conclusion

This compound is a reactive chemical intermediate whose stability is primarily dictated by the sulfonyl chloride functional group. It is predicted to be highly sensitive to moisture, leading to rapid hydrolysis to its sulfonic acid derivative. Thermally, it is expected to decompose via SO₂ extrusion. Its utility in synthesis is contingent upon rigorous adherence to anhydrous conditions, low-temperature storage under an inert atmosphere, and appropriate safety precautions. For applications requiring greater stability, particularly in aqueous or protic environments, the synthesis and use of the corresponding 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl fluoride should be considered as a more robust alternative.[4][9][17]

References

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22).

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. ChemRxiv.

- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. BenchChem.

- Product Class 7: 1,2,5-Oxadiazoles. Science of Synthesis.

- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18). Autech.

- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.

- Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). - ResearchGate.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009, September 3).

- sulphuryl chloride - Sdfine. Sdfine.

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1). ChemicalBook.

- Examples of other reactions observed during the decomposition of heterocyclic sulfonyl halides. - ResearchGate.

- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. BenchChem.

- Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. (2005, October 31). Cole-Parmer.

- Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. (2016, May 31). Reddit.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Hydrolytically stable sulfonyl fluorides - Enamine. Enamine.

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Canadian Science Publishing.

- Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research. (2019, January 15). Anticancer Research.

- 1,2,5-Oxadiazole N-oxide derivatives and related compounds as potential antitrypanosomal drugs: structure-activity rel

- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. (2025, August 18).

-

114322-14-4 | Benzo[c][4][5][14]oxadiazole-4-sulfonyl chloride | ChemScene. ChemScene.

- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021, January 17). International Journal of Chemical and Biochemical Sciences.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Molecules.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC.

- Synthesis and reactivity of carbohydroximoyl azides: II. 4-substituted 1,2,5-oxadiazole-3-carbohydroximoyl azides and 1-hydroxy-5-(4-R-1,2,5-oxadiazol-3-yl)tetrazoles - ResearchGate. (2025, August 9).

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC.

- Thermal studies of some biological active oxadiazoles: Non-isothermal kinetic study of potent antibacterial 2-(4-chlorophenyl)-5-(thiophen-2-yl) - ResearchGate. (2025, August 6).

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities - Indian Journal of Pharmaceutical Education and Research. (2024, July 21).

- ethyl-1,2,4-oxadiazole-3-carboxyl

- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - Oriental Journal of Chemistry. (2019, February 25). Oriental Journal of Chemistry.

- 4-ethyl-1,2,5-oxadiazol-3-amine - PubChemLite. PubChemLite.

- 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl]-N-(3-ethylphenyl)piperidine-4-carboxamide - Compound. MolPort.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (2020, May 29).

- Compound 529032: Oxazole, 4-ethyl-5-propyl - Data Catalog. (2025, September 5).

- (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties - ResearchGate. (2025, July 29).

Sources

- 1. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijper.org [ijper.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 15. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]

melting point and boiling point data for 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

[1]

Physical Properties & Chemical Identity

Predicted Physical Data

Due to the specific nature of the 1,2,5-oxadiazole core combined with the labile sulfonyl chloride moiety, this compound is expected to be a liquid or low-melting solid at room temperature.

| Property | Predicted Value / Range | Confidence | Notes |

| Physical State | Liquid or Low-Melting Solid | High | Ethyl group disrupts crystal packing compared to benzo-fused analogs.[1] |

| Melting Point | 25°C – 45°C | Medium | Analogs like furan-3-sulfonyl chloride are liquids; amine-substituted furazans are solids. |

| Boiling Point | > 220°C (Decomposes) | High | Sulfonyl chlorides typically decompose before boiling at atm pressure.[1] |

| Density | 1.40 – 1.48 g/cm³ | High | Typical for small heteroaromatic sulfonyl chlorides. |

| Solubility | Soluble in DCM, THF, EtOAc | High | Reacts violently with water/alcohols.[1] |

Structural Identity[2]

Reactivity & Stability Logic

The 1,2,5-oxadiazole ring is generally stable to acid but sensitive to base (ring cleavage). However, the sulfonyl chloride group is the primary site of instability.

Decomposition Pathways

The compound is susceptible to two primary degradation modes:[1]

-

Hydrolysis: Rapid reaction with atmospheric moisture to form the sulfonic acid and HCl.[1]

-

Thermal Decomposition: Sulfonyl chlorides can desulfonylate (

loss) at high temperatures, often leading to the formation of chloro-heterocycles.[1]

Reactivity Diagram (Graphviz)

The following diagram illustrates the critical reactivity pathways researchers must control.[1]

Caption: Primary reactivity pathways. Hydrolysis (red) competes with desired substitution (green).[1] Thermal stress (yellow) leads to desulfonylation.[1]

Experimental Protocols

Since specific literature data is scarce, the following protocols are recommended for in-house determination of properties and quality control.

Melting Point Determination (For Low-Melting Solids)

-

Pre-requisite: Ensure the sample is dry. Hydrolyzed impurities (sulfonic acid) will significantly elevate the observed melting point.[1]

-

Method: Capillary tube method under inert atmosphere.[1]

-

Load the capillary tube inside a glovebox or glovebag filled with Nitrogen/Argon.[1]

-

Seal the capillary tube with a flame or wax immediately to prevent moisture ingress.

-

Ramp temperature at 1°C/min starting from 0°C (use a cooling apparatus if liquid at RT).

-

Observation: Look for a sharp transition. A broad range (>2°C) indicates hydrolysis.[1]

-

Boiling Point / Distillation

WARNING: Do NOT attempt to determine boiling point at atmospheric pressure.[1] Decomposition will occur.

-

Recommendation: Purify via Kugelrohr distillation or high-vacuum flash distillation.

-

Expected Conditions: 80–100°C at 0.5 mmHg.

Quality Control via Derivatization

Direct analysis of sulfonyl chlorides by LC-MS is difficult due to hydrolysis on the column. Derivatization is the gold standard for purity checks.

Protocol:

-

Dissolve 10 mg of the sulfonyl chloride in 0.5 mL dry DCM.

-

Add 1.5 equivalents of a stable secondary amine (e.g., Morpholine or Piperidine).[1]

-

Add 2.0 equivalents of TEA (Triethylamine) to scavenge HCl.[1]

-

Stir for 5 minutes at RT.

-

Analyze the resulting Sulfonamide by LC-MS/HPLC. This derivative is stable and ionizes well.[1]

Synthesis Context

If you are synthesizing this compound, the standard route involves the oxidative chlorination of the corresponding thiol.

References

-

General Furazan Chemistry: Sheremetev, A. B. (1995).[1] The chemistry of furazans and furoxans. Russian Chemical Reviews, 68(2), 154.

-

Sulfonyl Chloride Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011).[1] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry.

-

Handling of Labile Electrophiles: Encyclopedia of Reagents for Organic Synthesis (e-EROS). Sulfonyl Chlorides.[1][2][3][4][5][6][7]

(Note: Specific CAS entries for this exact structure are not available in public chemical registries like PubChem or ChemSpider as of 2024, indicating it is likely a custom synthesis target.)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 2-乙酰氨基-4-甲基-5-噻唑磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. 7-Chloro-benzo[1,2,5]oxadiazole-4-sulfonyl chloride | CAS 142246-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 5-(1-CHLOROETHYL)-3-ETHYL-1,2,4-OXADIAZOLE CAS#: 119738-15-7 [m.chemicalbook.com]

Methodological & Application

reaction conditions for 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride with amines

Executive Summary

This application note details the synthetic protocols for coupling 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride (referred to herein as Et-Fur-SO2Cl ) with various amines to generate sulfonamides. The 1,2,5-oxadiazole (furazan) core is a high-value pharmacophore in medicinal chemistry, known for its utility in energetic materials and as a bioisostere for phenyl rings. However, the electron-deficient nature of the furazan ring renders the sulfonyl chloride moiety highly reactive and prone to rapid hydrolysis and competitive ring-opening side reactions. This guide provides a robust, self-validating methodology to maximize yield while suppressing decomposition.

Chemical Profile & Strategic Analysis

The Reagent: Et-Fur-SO2Cl

-

Structure: A 5-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.[1][2] Position 3 bears the electrophilic sulfonyl chloride; Position 4 bears an ethyl group.

-

Reactivity Class: High-Energy Electrophile.

-

Electronic Effect: The furazan ring is strongly electron-withdrawing (comparable to a nitro-benzene). This activates the sulfonyl chloride for nucleophilic attack but also increases the acidity of the

-protons (on the ethyl group) and the susceptibility of the ring to nucleophilic cleavage.

Critical Failure Modes

Researchers often encounter low yields due to two competing pathways:

-

Hydrolysis: The high electrophilicity allows trace moisture to rapidly convert the chloride to the sulfonic acid (

), which is unreactive toward amines under standard conditions. -

Ring Cleavage (Groves-Type Degradation): Strong nucleophiles or highly basic conditions (

) can attack the oxadiazole ring carbons, leading to ring opening and the formation of acyclic nitriles or oximes.

Experimental Protocols

Protocol A: Standard Coupling (Primary & Secondary Amines)

Best for: Aliphatic amines, benzylamines, and electron-rich anilines.

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Reagent: Et-Fur-SO2Cl (1.1 – 1.2 equiv)

-

Base: Pyridine (2.0 equiv) or

(1.5 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Base Addition: Add Pyridine (2.0 mmol) via syringe.

-

Note: Pyridine is preferred over triethylamine for sensitive furazans as it buffers the HCl generated without creating a highly basic environment that risks ring opening.

-

-

Temperature Control: Cool the solution to 0°C using an ice/water bath.

-

Reagent Addition: Dissolve Et-Fur-SO2Cl (1.1 mmol) in a minimal amount of DCM (1 mL) and add it dropwise to the amine solution over 5 minutes.

-

Why: Slow addition prevents localized exotherms which degrade the sulfonyl chloride.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 1–2 hours.

-

Monitoring: Check by TLC or LCMS. The sulfonyl chloride usually reacts instantly; prolonged stirring is rarely needed.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 0.5 M HCl (cold) to remove excess pyridine/amine.

-

Wash with Brine.

-

Dry over

, filter, and concentrate.

-

Protocol B: Difficult Couplings (Weakly Nucleophilic Anilines)

Best for: Electron-deficient anilines or sterically hindered amines.

Reagents:

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Base: Pyridine (Solvent/Base)

-

Temperature:

Step-by-Step Procedure:

-

Dissolve the weak amine (1.0 mmol) and DMAP (0.1 mmol) in anhydrous Pyridine (3 mL).

-

Cool to 0°C .

-

Add Et-Fur-SO2Cl (1.2 mmol) portion-wise as a solid (if stable solid) or dropwise as a DCM solution.

-

Stir at 0°C for 1 hour. If no conversion is observed by LCMS, heat gently to 40°C .

-

Warning: Do NOT exceed 50°C. Furazan rings are thermally sensitive in the presence of nucleophiles.

-

-

Quench: Add saturated

solution. Extract with Ethyl Acetate.

Data Presentation & Troubleshooting

Table 1: Solvent & Base Compatibility Matrix

| Parameter | Recommended | Acceptable | AVOID | Reason for Avoidance |

| Solvent | DCM, THF, MeCN | Toluene, DMF | Water, Alcohols (MeOH/EtOH) | Alcohols react to form sulfonate esters; Water causes hydrolysis.[3][4] |

| Base | Pyridine, DIPEA | NaOH, KOH, NaH | Strong hydroxide bases attack the furazan ring (Ring Opening). | |

| Temp | Thermal decomposition of the heteroaromatic core. |

Table 2: Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield + Sulfonic Acid | Hydrolysis of reagent | Ensure glassware is flame-dried. Use fresh bottle of Et-Fur-SO2Cl. |

| Complex Mixture (LCMS) | Ring degradation | Base was too strong or added too fast. Switch from |

| Unreacted Amine | Low nucleophilicity | Add 10 mol% DMAP catalyst. Increase concentration to 0.5 M. |

| Product is Water Soluble | Amphoteric product | Do not use aqueous wash. Filter off Pyridine-HCl salt and purify directly by flash column. |

Mechanistic Visualization

The following diagram illustrates the reaction pathways, highlighting the competition between the desired sulfonylation and the deleterious side reactions.

Figure 1: Reaction pathways for 1,2,5-oxadiazole-3-sulfonyl chloride. Green path indicates desired synthesis; red paths indicate failure modes.

References

-

Volovenko, Y. M., et al. (2018). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

Sources

using 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride as a building block

Technical Application Note: 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl Chloride [1]

Executive Summary

This compound is a specialized heterocyclic building block used primarily to introduce the 1,2,5-oxadiazole (furazan) moiety into bioactive scaffolds via sulfonamide or sulfonate linkages.[1] The furazan ring acts as a unique bioisostere for phenyl or pyridine rings, offering distinct electronic properties (high electronegativity) and metabolic stability profiles.[1] This guide details the handling, synthesis, and application of this reagent, focusing on its utility in fragment-based drug discovery (FBDD) and lead optimization.[1]

Part 1: Chemical Profile & Properties[2][3]

The 1,2,5-oxadiazole ring is electron-deficient, making the sulfonyl chloride highly reactive toward nucleophiles.[1] The ethyl substituent at the 4-position provides steric bulk and lipophilicity (increasing logP) without significantly compromising the ring's electron-withdrawing character.[1]

| Property | Description |

| Chemical Structure | A 1,2,5-oxadiazole ring substituted at C3 with a sulfonyl chloride group and at C4 with an ethyl group.[1] |

| Molecular Formula | C₄H₅ClN₂O₃S |

| Molecular Weight | 196.61 g/mol |

| Physical State | Typically a low-melting solid or viscous oil (analogous to methyl derivatives).[1] |

| Reactivity Class | Electrophilic Sulfonylating Agent.[1][2] Moisture sensitive (hydrolyzes to sulfonic acid).[1] |

| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid moisture.[1] |

Part 2: Preparation of the Building Block

Note: If not purchased commercially, this building block is typically synthesized from the corresponding thiol or disulfide.[1]

Protocol A: Oxidative Chlorination from Thiol

Objective: Convert 4-ethyl-1,2,5-oxadiazole-3-thiol to the sulfonyl chloride. Mechanism: Oxidative chlorination using N-chlorosuccinimide (NCS) or aqueous bleach/acid.[1]

Reagents:

-

Starting Material: 4-Ethyl-1,2,5-oxadiazole-3-thiol (1.0 eq)[1]

-

Oxidant/Chlorinating Agent: N-Chlorosuccinimide (NCS) (3.0 eq) or H₂O₂/SO₂Cl₂[1]

-

Solvent: Acetonitrile (ACN) / 2M HCl (5:1 ratio)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the thiol (10 mmol) in ACN (40 mL) and cool to 0°C.

-

Acidification: Add 2M HCl (8 mL) dropwise.

-

Chlorination: Add NCS (30 mmol) portion-wise over 15 minutes, maintaining temperature <10°C. Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (disappearance of thiol).[1]

-

Workup: Dilute with diethyl ether (100 mL). Wash with water (3 x 30 mL) and brine.[1]

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30°C.

-

Critical Note: Do not heat excessively; furazan sulfonyl chlorides can be thermally unstable.[1] Use immediately or store frozen.

-

Part 3: Core Application – Sulfonamide Synthesis

The primary application is the formation of sulfonamides, a privileged pharmacophore in antibacterial and anticancer drugs.[1]

Protocol B: General Coupling with Amines

Objective: Synthesize N-substituted-4-ethyl-1,2,5-oxadiazole-3-sulfonamides.

Reagents:

-

Sulfonyl Chloride (1.0 eq)[1]

-

Amine (Nucleophile) (1.1 eq)[1]

-

Base: Pyridine (excess) or Triethylamine (TEA) (2.0 eq) / DMAP (0.1 eq cat.)[1]

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: Purge reaction vessel with nitrogen. Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add TEA (2.0 mmol). If the amine is unreactive (e.g., aniline), add catalytic DMAP (0.1 mmol).[1]

-

Coupling: Cool solution to 0°C. Add this compound (1.0 mmol) dissolved in DCM (2 mL) dropwise.

-

Incubation: Stir at 0°C for 30 mins, then warm to RT. Stir for 2–4 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Isolation: Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine/pyridine) followed by brine.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of sulfonyl chloride | Ensure solvents are anhydrous. Dry glassware thoroughly.[1] Increase sulfonyl chloride equivalents (1.2–1.5 eq). |

| Bis-sulfonylation | Primary amine is too nucleophilic | Use 1.0 eq of sulfonyl chloride.[1] Add reagent very slowly at -78°C. |

| No Reaction | Sterically hindered amine | Switch solvent to Pyridine (acts as solvent & base).[1] Heat to 50°C (cautiously). Use NaH in THF for weak nucleophiles.[1] |

| Ring Degradation | Nucleophilic attack on ring | Avoid strong nucleophiles that attack the C=N bond.[1] Keep reaction neutral/mildly basic. |

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision logic for selecting reaction conditions based on the amine partner.

Caption: Decision tree for optimizing sulfonamide synthesis conditions based on amine nucleophilicity and steric hindrance.

Part 5: Safety and Stability

-

Thermal Stability: 1,2,5-Oxadiazoles (furazans) are generally more thermally stable than their N-oxide counterparts (furoxans), but they are high-energy heterocycles.[1]

-

Warning: Do not distill the sulfonyl chloride at high temperatures (>100°C) or scale up without DSC (Differential Scanning Calorimetry) testing.[1]

-

-

Chemical Stability: The sulfonyl chloride moiety is prone to hydrolysis.[1] The furazan ring is stable to acid but can undergo ring-opening (cleavage) in the presence of strong reducing agents (e.g., LiAlH₄) or strong nucleophiles attacking the ring carbons.[1]

-

Handling: Wear gloves, goggles, and a lab coat.[1] Work in a fume hood. In case of skin contact, wash with copious amounts of water (hydrolysis produces HCl and sulfonic acid).[1]

References

-

General Chemistry of 1,2,5-Oxadiazoles

-

Sulfonyl Chloride Synthesis (Oxidative Chlorination)

-

Medicinal Applications of Oxadiazoles

-

Sulfonamide Synthesis Protocols

Sources

- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 2. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 3. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

protocol for nucleophilic substitution of oxadiazole sulfonyl chlorides

Application Note: Optimized Synthesis and Nucleophilic Substitution of Oxadiazole Sulfonyl Chlorides

Part 1: Strategic Overview & Core Challenges

The incorporation of the 1,2,4- or 1,3,4-oxadiazole moiety into sulfonamides is a high-value strategy in medicinal chemistry, often used to improve metabolic stability or bioisosteric properties relative to phenyl sulfonamides. However, oxadiazole sulfonyl chlorides are notoriously unstable .

Unlike benzenesulfonyl chlorides, which are bench-stable, electron-deficient heteroaromatic sulfonyl chlorides are prone to two primary decomposition pathways:

- Extrusion (Desulfonylation): The electron-poor ring facilitates the loss of sulfur dioxide, often leading to the formation of a chloro-oxadiazole byproduct. This is accelerated by heat and prolonged reaction times.

-

Rapid Hydrolysis: The highly electrophilic sulfur atom reacts instantaneously with trace moisture to form the sulfonic acid, which is unreactive toward amines under standard substitution conditions.

The Solution: This guide prioritizes in situ generation via oxidative chlorination of the corresponding thiol (mercapto-oxadiazole), followed immediately by nucleophilic substitution. Isolation of the sulfonyl chloride intermediate is strongly discouraged.

Part 2: Mechanistic Pathways & Decision Logic

Understanding the competition between productive substitution and decomposition is critical for yield optimization.

Figure 1: Mechanistic pathways showing the critical instability of the sulfonyl chloride intermediate. Speed and temperature control are the primary variables preventing decomposition.

Part 3: Experimental Protocols

Protocol A: The "Standard" Oxidative Chlorination (NCS/HCl)

Best for: Large scale, substrates sensitive to strong oxidants like peroxide.

Reagents:

-

Starting Material: 2-Mercapto-1,3,4-oxadiazole (or 1,2,4-isomer).

-

Oxidant: N-Chlorosuccinimide (NCS) (3.0 - 3.5 equiv).

-

Acid: 2M HCl (aq) or HCl in Dioxane.

-

Solvent: Acetonitrile (MeCN) / Water (4:1 ratio) maintains solubility of the thiol.

Step-by-Step Workflow:

-

Preparation: Dissolve the mercapto-oxadiazole (1.0 equiv) in MeCN/Water (4:1) and cool to 0°C in an ice/salt bath. Internal temperature monitoring is mandatory.

-

Chlorination: Add NCS (3.5 equiv) portion-wise over 15 minutes. Critical: Do not allow the exotherm to raise the temperature above 5°C.

-

Acidification: Add 1M HCl (0.5 equiv) to catalyze the chlorine transfer. Stir vigorously at 0°C for 20–30 minutes.

-

Checkpoint: The mixture should turn a pale yellow/green (characteristic of sulfonyl chloride formation).

-

-

Work-up (Rapid):

-

Dilute with cold diethyl ether or DCM.

-

Wash immediately with ice-cold brine.

-

DO NOT dry over

for prolonged periods. DO NOT rotovap to dryness. Use the organic solution directly in the next step.

-

-

Coupling:

-

Add the cold sulfonyl chloride solution dropwise to a pre-cooled (0°C) solution of the amine (1.2 equiv) and base (Pyridine or DIPEA, 3.0 equiv) in DCM.

-

Allow to stir at 0°C for 1 hour, then slowly warm to room temperature.

-

Protocol B: The "Flash" Method (H2O2 / SOCl2)

Best for: High-throughput chemistry, very unstable substrates, and "green" chemistry requirements.

Concept: This method generates singlet oxygen-like species and chlorine in situ, converting thiols to sulfonyl chlorides in seconds.

Reagents:

-

Thionyl Chloride (

) (2.0 equiv). -

Hydrogen Peroxide (

, 30%) (4.0 equiv). -

Catalyst: Pyridine (trace).

Step-by-Step Workflow:

-

Setup: Place the mercapto-oxadiazole (1.0 equiv) in DCM (dry) at -10°C .

-

Activation: Add

(2.0 equiv) followed immediately by the slow addition of-

Warning: Vigorous gas evolution (

,

-

-

Conversion: Stir for only 5–10 minutes. The reaction is extremely fast.

-

One-Pot Coupling:

-

Immediately add the amine (1.5 equiv) and excess pyridine (4.0 equiv) directly to the reaction mixture.

-

The pyridine acts as both the catalyst for the coupling and the acid scavenger.

-

-

Quench: After 30 minutes, quench with saturated

.

Part 4: Critical Control Parameters

Success with oxadiazole sulfonyl chlorides relies on strict adherence to these parameters.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -10°C to 0°C | Higher temperatures (>10°C) accelerate |

| Solvent (Step 1) | MeCN / H2O | Water is required for the oxidative chlorination mechanism (source of oxygen for the sulfonyl group). |

| Solvent (Step 2) | DCM or THF | Non-nucleophilic, aprotic solvents prevent hydrolysis during the coupling step. |

| Base Selection | Pyridine or Hunig's Base | Avoid nucleophilic bases (like NaOH) which can attack the oxadiazole ring or hydrolyze the sulfonyl chloride. |

| Stoichiometry | Excess Amine (1.2 - 1.5 eq) | The sulfonyl chloride degrades fast; excess amine ensures the substitution kinetic rate beats the decomposition rate. |

Part 5: Troubleshooting & Optimization Logic

If yields are low (<40%), use this decision tree to diagnose the failure mode.

Figure 2: Troubleshooting logic based on crude LCMS analysis.

References

-

Stability of Heteroaromatic Sulfonyl Chlorides: Wright, S. W., & Hallstrom, K. N. (2006). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry.

-

Oxidative Chlorination Protocol (General): Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2. The Journal of Organic Chemistry.

-

Alternative Oxidants (NCS): Nishiguchi, A., Maeda, K., & Miki, S. (2006). Efficient Synthesis of Sulfonyl Chlorides from Thiols using N-Chlorosuccinimide and Dilute Hydrochloric Acid. Synthesis.

-

Oxadiazole Ring Reactivity: Pace, A., & Buscemi, S. (2017). Fluorinated 1,2,4-Oxadiazoles: Synthesis and Functionalization. Current Organic Chemistry.

Sources

derivatization of alcohols using 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

Application Note & Protocol Guide

Derivatization of Alcohols Using 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl Chloride: A Modern Tool for Activating Hydroxyl Groups

Prepared by: Gemini, Senior Application Scientist

Abstract

The conversion of alcohols into sulfonate esters is a cornerstone of organic synthesis, transforming the hydroxyl group's poor leaving ability into an excellent one for subsequent nucleophilic substitution or elimination reactions.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of this compound, a specialized reagent for the derivatization of alcohols. The incorporation of the 1,2,5-oxadiazole (furazan) moiety offers unique electronic properties and potential metabolic stability, making its derivatives of significant interest to researchers in medicinal chemistry and drug development.[4][5] This document outlines the reaction mechanism, safety and handling procedures, a detailed experimental protocol, and methods for product characterization.

Introduction: The Strategic Role of Alcohol Derivatization

In chemical synthesis, particularly in the development of pharmaceutical intermediates, the hydroxyl group (-OH) is ubiquitous yet often problematic due to its poor leaving group character. Activating this group is essential for a wide range of transformations. The most common and effective strategy is its conversion to a sulfonate ester.[1] This is typically achieved by reacting the alcohol with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base.

While traditional reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely used, the demand for novel functional groups with tailored properties has driven the development of specialized sulfonylating agents. This compound represents such a reagent. The 1,2,5-oxadiazole ring is an electron-deficient heterocycle known for enhancing the metabolic stability and modulating the physicochemical properties of bioactive molecules.[4][5][6][7] Its derivatives, therefore, are not just activated intermediates but also potential pharmacophores.

This guide serves as a practical resource for researchers aiming to employ this modern reagent for the efficient and controlled derivatization of primary and secondary alcohols.

Reagent Profile: this compound

This reagent is a specialized chemical, likely synthesized from its corresponding carboxylic acid precursor. Its reactivity is governed by the highly electrophilic sulfur atom, which is further activated by the electron-withdrawing nature of the adjacent 1,2,5-oxadiazole ring.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-Ethylfurazan-3-sulfonyl chloride | - |

| Molecular Formula | C₄H₅ClN₂O₃S | Calculated |

| Molecular Weight | 196.61 g/mol | Calculated |

| CAS Number | Not broadly available; specialty chemical. | - |

| Precursor CAS | 1083424-17-2 (for 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid) | [8] |

| Appearance | Expected to be a crystalline solid or oil. | - |

| Key Feature | Combines a reactive sulfonyl chloride with an electron-deficient, metabolically stable heterocyclic ring. | [4][5] |

Mechanism of Sulfonylation

The derivatization of an alcohol with this compound proceeds via a well-established nucleophilic substitution pathway at the sulfur center.[1][9]

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Chloride Displacement: The chloride ion is displaced as a leaving group.

-

Proton Abstraction: A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), removes the proton from the oxonium ion intermediate. This step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which could otherwise cause unwanted side reactions.[9]

A key feature of this mechanism is that the stereocenter of the alcohol (if present) is unaffected. The reaction occurs at the oxygen atom, and the C-O bond of the alcohol remains intact throughout the process, leading to retention of configuration .[9]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 3. vaia.com [vaia.com]

- 4. researchgate.net [researchgate.net]

- 5. jpbsci.com [jpbsci.com]

- 6. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for the Coupling of 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the requisite reagents and detailed protocols for the successful coupling of 4-Ethyl-1,2,5-oxadiazole-3-sulfonyl chloride with a variety of nucleophiles, primarily focusing on the synthesis of novel sulfonamides. As a key building block in medicinal chemistry, understanding the nuances of its reactivity is paramount for the efficient generation of compound libraries for drug discovery programs. The electron-deficient nature of the 1,2,5-oxadiazole (furazan) ring imparts distinct chemical properties to the appended sulfonyl chloride, influencing reaction kinetics and substrate scope.

Mechanistic Insights and Strategic Considerations

The coupling of this compound with primary or secondary amines to furnish the corresponding sulfonamides proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride leaving group.[1] A critical aspect of this transformation is the in-situ neutralization of the generated hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3]

The reactivity of the sulfonyl chloride is significantly influenced by the electron-withdrawing character of the 1,2,5-oxadiazole ring. This electronic effect enhances the electrophilicity of the sulfur atom, potentially leading to faster reaction rates compared to electron-rich arylsulfonyl chlorides. However, the stability of the heteroaromatic ring to the reaction conditions must also be considered.

dot digraph "Sulfonamide_Formation_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary/Secondary Amine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sulfonamide Product" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonated Base" [fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" -> "Sulfonamide Product" [label="Nucleophilic Attack"]; "Primary/Secondary Amine" -> "Sulfonamide Product" [label="Forms S-N bond"]; "Base" -> "Protonated Base" [label="HCl Scavenger"]; "Solvent" -> "Sulfonamide Product" [label="Reaction Medium"]; } Caption: General workflow for sulfonamide synthesis.

Synthesis of this compound

While not commercially available, this key intermediate can be synthesized in a two-step sequence starting from the corresponding amine, 4-Ethyl-1,2,5-oxadiazol-3-amine. This precursor can be prepared through established literature methods for the synthesis of substituted 1,2,5-oxadiazoles.[4][5]

Step 1: Diazotization of 4-Ethyl-1,2,5-oxadiazol-3-amine

The amine is converted to its diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid. This reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

Step 2: Sulfonyl Chloride Formation (Sandmeyer-type reaction)

The freshly prepared diazonium salt is then subjected to a Sandmeyer-type reaction.[6] A solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is treated with a copper(I) chloride catalyst. The diazonium salt solution is added to this mixture, leading to the formation of the desired sulfonyl chloride with the extrusion of nitrogen gas.

Reagents for Coupling Reactions

The successful synthesis of sulfonamides from this compound hinges on the judicious selection of reagents.

Nucleophiles

A wide array of primary and secondary amines can be employed as nucleophiles. The choice of amine will dictate the final properties of the resulting sulfonamide.

-

Primary Amines: Aliphatic and aromatic primary amines are suitable substrates. Steric hindrance around the amino group may slow the reaction rate.

-

Secondary Amines: Both cyclic and acyclic secondary amines can be used. Dibasic substitution can be avoided, which can sometimes be a side reaction with primary amines.

-

Amino Acids: Protected amino acids can be used to generate peptidomimetic structures. The amino group must be free, while the carboxylic acid is typically protected as an ester.

-

Other Nucleophiles: While less common for this specific substrate, alcohols and phenols can also be used as nucleophiles to form sulfonate esters, though this application will not be the focus of this guide.

Bases

The selection of a suitable base is critical for an efficient reaction. The base should be non-nucleophilic to avoid competing with the amine and strong enough to effectively neutralize the HCl generated.

| Base | pKa of Conjugate Acid | Typical Equivalents | Notes |

| Pyridine | 5.25 | 2.0 - 5.0 | Often used as both base and solvent. Can sometimes lead to N-pyridinium salt formation as a side product. |

| Triethylamine (TEA) | 10.75 | 1.5 - 3.0 | A common, cost-effective choice. Can be challenging to remove during work-up due to its volatility. |

| N,N-Diisopropylethylamine (DIPEA) | 10.75 | 1.5 - 3.0 | A sterically hindered, non-nucleophilic base. Often preferred to minimize side reactions. |

| Sodium Bicarbonate (NaHCO₃) | 10.33 (for H₂CO₃) | 2.0 - 5.0 | An inorganic base suitable for biphasic reaction conditions or with water-soluble amines. |

| Potassium Carbonate (K₂CO₃) | 10.33 (for H₂CO₃) | 2.0 - 5.0 | A stronger inorganic base than NaHCO₃, often used in polar aprotic solvents like DMF or acetonitrile. |

Solvents

The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Anhydrous conditions are generally recommended to prevent hydrolysis of the sulfonyl chloride.

| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |

| Dichloromethane (DCM) | 9.1 | 40 | A versatile, non-polar aprotic solvent. Good for reactions at or below room temperature. |

| Tetrahydrofuran (THF) | 7.5 | 66 | A polar aprotic solvent with good solvating properties for a wide range of reactants. |

| Acetonitrile (MeCN) | 37.5 | 82 | A polar aprotic solvent, useful for reactions that may require gentle heating. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A highly polar aprotic solvent, suitable for less reactive amines or when higher temperatures are needed. Can be difficult to remove completely. |

| Pyridine | 12.4 | 115 | Can serve as both solvent and base. |

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

General Protocol for Sulfonamide Synthesis with Primary and Secondary Amines

dot digraph "Sulfonamide_Synthesis_Protocol" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Dissolve amine (1.0 eq) and base (2.0 eq) in anhydrous solvent."]; B [label="2. Cool the solution to 0 °C."]; C [label="3. Add a solution of this compound (1.1 eq) in the same solvent dropwise."]; D [label="4. Allow the reaction to warm to room temperature and stir for 2-24 hours."]; E [label="5. Monitor reaction progress by TLC or LC-MS."]; F [label="6. Quench the reaction with water or saturated aqueous NH4Cl."]; G [label="7. Extract the product with an organic solvent (e.g., EtOAc, DCM)."]; H [label="8. Wash the organic layer with dilute acid, brine, and dry over Na2SO4."]; I [label="9. Concentrate the solvent in vacuo."]; J [label="10. Purify the crude product by column chromatography or recrystallization."];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } Caption: Step-by-step protocol for sulfonamide synthesis.

Procedure:

-

To a stirred solution of the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.[7]

Purification of 1,2,5-Oxadiazole Sulfonamides

The purification of the synthesized sulfonamides is crucial to obtain products of high purity for biological screening and further studies.

-

Column Chromatography: This is the most common method for purifying sulfonamides. Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

-

Recrystallization: For solid products, recrystallization can be a highly effective purification technique. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[7]

-

Preparative HPLC: For challenging separations or to obtain highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Characterization

The structure and purity of the final sulfonamide products should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹).[8]

-

Melting Point: For crystalline solids, the melting point is a good indicator of purity.

Safety Considerations

-

Sulfonyl Chlorides: Sulfonyl chlorides are moisture-sensitive and can be corrosive and lachrymatory. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Bases: Organic bases like pyridine and triethylamine are flammable and have strong odors. They should be handled with care in a fume hood.

-

Solvents: Organic solvents are flammable and may be toxic. Appropriate safety precautions should be taken when handling them.

By following these detailed application notes and protocols, researchers can confidently and efficiently synthesize a diverse range of novel sulfonamides derived from this compound for their drug discovery and development programs.

References

- Bentley, R. Different roads to discovery, Prontosil (hence sulfa drugs) and penicillin. (hence beta-lactams). J. Ind. Microbiol. Biotechnol. 36 (2009) 775−786.

- Domagk G. Ein beitrag zur chemotherapie der bakteriellen infektionen. DMW-Deutsche. Medizinische Wochenschrift. 61(07) (1935) 250-3.

- Lakrout, S., K’tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(45), 23253-23257.

-

A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (n.d.). Retrieved February 23, 2024, from [Link]

- Salve, P., & Jadhav, V. (2021). Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives.

- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505.

- Singh, P., & Kumar, A. (2021). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega, 6(42), 27951–27965.

- Hermann, T., Hochegger, P., & Kaiser, M. (2025). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. European Journal of Medicinal Chemistry, 300, 118150.

- US2777844A - Sulfonamide purification process. (n.d.).

- Christensen, D. H., & Stroyer-Hansen, T. (1972). Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 28(12), 2341-2349.

- Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.

- Toche, R. B., & Janrao, D. M. (2018).

- Sahu, N., & Singh, J. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-17.

- Fochi, M., & Bonardi, F. (2019). Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride. ChemistrySelect, 4(34), 10029-10033.

- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.

-

Bagryanskaya, I. Y., & Gatilov, Y. V. (2025). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[9][10][11]Oxadiazolo[3,4-d]pyridazines. Molecules, 30(11), 2469.

- Popa, M., & Udrea, S. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2364–2371.

-

SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (n.d.). Retrieved February 23, 2024, from [Link]

- Khan, I., & Ibrar, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2363.

-

Product Class 7: 1,2,5-Oxadiazoles - Science of Synthesis. (n.d.). Retrieved February 23, 2024, from [Link]

- Wei, H., Wang, G., Li, B., Huang, J., Li, H., Pereshivko, O. P., & Peshkov, V. A. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.

- Ryabukhin, S. V., & Plaskon, A. S. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1711.

-

1,2,5-Oxadiazol-3-amine. PubChem. (n.d.). Retrieved February 23, 2024, from [Link]

- Matheau-Raven, D., & Dixon, D. J. (2022).